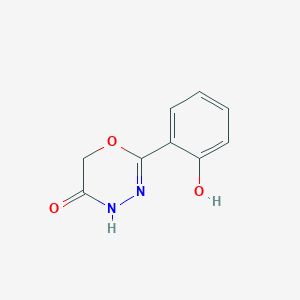

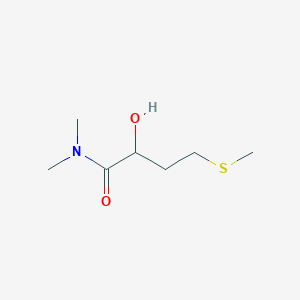

![molecular formula C22H21ClFN3O3S B2916674 5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024594-03-3](/img/structure/B2916674.png)

5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C22H21ClFN3O3S . It has an average mass of 461.937 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a sulfanyl group, an imidazoquinazolinone group, and a benzyl group with chloro and fluoro substituents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 461.937 Da . Unfortunately, the specific physical and chemical properties of this compound, such as melting point, boiling point, and solubility, are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and characterized for their antimicrobial activities against a range of bacteria and fungi. For example, a study on polyhalobenzonitrile quinazolin-4(3H)-one derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi, indicating the potential of these compounds in developing new antimicrobial agents (Li Shi et al., 2013).

Anti-inflammatory and Antiproliferative Activities

Another research avenue for quinazolinone derivatives involves evaluating their anti-inflammatory and antiproliferative effects. Fluorine-substituted quinazolinone derivatives have shown potential inhibitory effects on inflammation and cell proliferation, suggesting their application in the treatment of inflammatory diseases and cancer (Yue Sun et al., 2019).

Cytotoxic Activity Against Cancer Cells

The synthesis and evaluation of imidazoquinazoline derivatives have revealed compounds with notable cytotoxic activity against cancer cell lines, such as the human mammary carcinoma cell line MCF7. These findings support the role of quinazolinone derivatives in cancer research, with some compounds adhering to the “rule of five” for drug-like properties (Hanan H. Georgey, 2014).

Antiviral Activities

Research on quinazolinone derivatives has also extended into the antiviral domain, with some compounds being synthesized and evaluated for their activity against various respiratory and biodefense viruses. This research suggests the potential of quinazolinone derivatives in contributing to the development of new antiviral therapies (P. Selvam et al., 2007).

Eigenschaften

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3-propan-2-yl-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClFN3O3S/c1-11(2)19-21(28)26-20-12-8-17(29-3)18(30-4)9-16(12)25-22(27(19)20)31-10-13-14(23)6-5-7-15(13)24/h5-9,11,19H,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLICHUYYXUDLCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(aminomethyl)cyclopentyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine dihydrochloride](/img/structure/B2916592.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide](/img/structure/B2916593.png)

![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2916594.png)

![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)

![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2916610.png)

![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)